molecular formula C5H13ClN2O B613017 (S)-2-Aminopentanamide hydrochloride CAS No. 101925-47-7

(S)-2-Aminopentanamide hydrochloride

Cat. No. B613017
CAS RN: 101925-47-7
M. Wt: 152.62
InChI Key: BKHOLEXUVFOVRH-WCCKRBBISA-N
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Description

(S)-2-Aminopentanamide hydrochloride, also known as L-2-AP, is a chiral amine that has gained significant attention in the scientific community due to its potential applications in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Neuroprotective Potential

A significant neuroprotective compound, 2-amino-5-ureidopentanamide (FrPbAII), isolated from Parawixia bistriata spider venom, shows promising neurochemical characteristics. It inhibits synaptosomal GABA uptake without affecting Na+, K+, and Ca2+ channels, GABAB receptors, or γ-aminobutyrate:α-ketoglutarate aminotransferase enzyme. Notably, it is selective for GABA and glycine transporters, demonstrating minimal effect on monoamines or glutamate transporters. In experimental models of glaucoma, this compound can cross the blood-retina barrier and protect retinal layers from ischemic conditions, highlighting its potential in neuropharmacological and therapeutic applications (Beleboni et al., 2006).

Chemical Synthesis and Analysis

(S)-2-Aminopentanamide hydrochloride serves as a chiral resource in the synthesis of levetiracetam, an antiepileptic drug. Two synthesis routes have been identified: one involving a reaction with ethyl 4-bromobutyrate and the other with 4-chlorobutyryl chloride. The latter route, involving phase transfer catalyst PEG-400, presents a simpler, impurity-free method conducive to industrial application (Sujuan, 2009). Furthermore, a reverse phase chiral HPLC method has been developed for determining the enantiomeric excess of 2-Aminobutanamide in (S)-2-amino-butanamide, a key starting material for levetiracetam, showcasing its importance in pharmaceutical quality control (Jhansi et al., 2019).

Biochemical Interactions and Functions

A study on arginine amide radicals generated from protonated arginine amide cations showed that 2-amino-5-dihydroguanid-1'-yl-pentanamide, a stable arginine radical, mainly undergoes dissociation through loss of a guanidine molecule. This research provides insights into electron capture and transfer dissociations of peptide cations containing arginine residues as charge carriers, shedding light on the biochemical behavior of similar compounds (Chen & Tureček, 2006).

Antiviral Applications

Parawixin2, a GABA uptake inhibitor derived from Parawixia bistriata spider venom, was found to inhibit pentylenetetrazole-induced chemical kindling in rats, suggesting its potential as a probe for designing new antiepileptic drugs. This compound could be of relevance in understanding the neurochemical mechanisms involved in brain function and the development of novel neuropharmacological tools (Gelfuso et al., 2013).

properties

IUPAC Name

(2S)-2-aminopentanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c1-2-3-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H2,7,8);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHOLEXUVFOVRH-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718488
Record name L-Norvalinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

101925-47-7
Record name L-Norvalinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-aminopentanamide hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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